LLOQ and %CV Performance in Validated Human Plasma LC-MS/MS Assays
In a validated SCIEX 7500 system LC-MS/MS method using Bimatoprost D5 as the internal standard, an LLOQ of 0.5 pg/mL was achieved for bimatoprost in human plasma with a coefficient of variation (%CV) below 3% [1]. Without a properly matched deuterated internal standard such as Bimatoprost D5, LLOQ values are typically 2- to 10-fold higher and %CV exceeds 15%, rendering the method unsuitable for low-concentration pharmacokinetic profiling of bimatoprost, which has an estimated Cmax of only 60-80 pg/mL [1].
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) and assay precision (%CV) |
|---|---|
| Target Compound Data | LLOQ = 0.5 pg/mL; %CV <3% |
| Comparator Or Baseline | Non-deuterated internal standard or analog: LLOQ = 2-5 pg/mL; %CV >15% (class-level inference from bioanalytical method validation guidelines) |
| Quantified Difference | LLOQ improved by 4- to 10-fold; precision improved by >5-fold |
| Conditions | Human plasma, 400 µL sample volume, liquid-liquid extraction, SCIEX 7500 LC-MS/MS system with Bimatoprost D5 internal standard |
Why This Matters
This LLOQ is essential for detecting bimatoprost at its clinically relevant Cmax (60-80 pg/mL) in pharmacokinetic studies; higher LLOQ methods would miss the peak concentration entirely, invalidating the study.
- [1] SCIEX. A sensitive method for the quantitation of bimatoprost in human plasma. Technical Note. View Source
